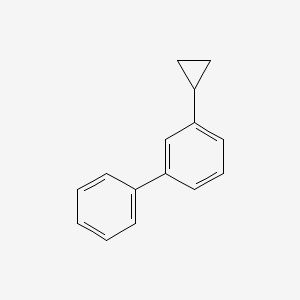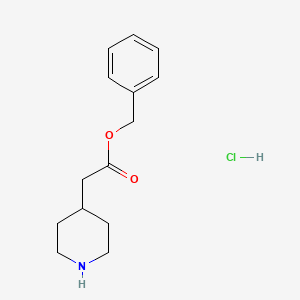
Benzyl 2-(Piperidin-4-yl)acetate Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. These compounds are characterized by the presence of a benzyl group attached to a piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(Piperidin-4-yl)acetate Hydrochloride typically involves the reaction of piperidine with benzyl chloride under specific conditions. The reaction is usually carried out in the presence of a suitable base, such as triethylamine, to facilitate the formation of the benzylpiperidine derivative. The reaction mixture is then subjected to hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process is optimized to ensure high yield and purity of the final product. Purification steps, such as recrystallization or chromatography, may be employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: Benzyl 2-(Piperidin-4-yl)acetate Hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide may be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Wissenschaftliche Forschungsanwendungen
Benzyl 2-(Piperidin-4-yl)acetate Hydrochloride has found applications in various scientific fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including its role as a monoamine releasing agent.
Medicine: Research is ongoing to explore its therapeutic potential in treating various medical conditions.
Industry: It is utilized in the pharmaceutical and chemical industries for the synthesis of active pharmaceutical ingredients (APIs) and other chemical products.
Wirkmechanismus
The mechanism by which Benzyl 2-(Piperidin-4-yl)acetate Hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound acts as a monoamine releasing agent, selectively releasing neurotransmitters such as dopamine, norepinephrine, and serotonin. This mechanism is crucial in its potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Benzyl 2-(Piperidin-4-yl)acetate Hydrochloride is compared with other similar compounds, such as 4-Benzylpiperidine and 1-Benzyl-4-[(5,6-Dimethoxy-1-indanon-2-yl)methyl]piperidine
List of Similar Compounds
4-Benzylpiperidine
1-Benzyl-4-[(5,6-Dimethoxy-1-indanon-2-yl)methyl]piperidine
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications in various fields. Further research and development may uncover additional uses and benefits of this compound.
Eigenschaften
Molekularformel |
C14H20ClNO2 |
|---|---|
Molekulargewicht |
269.77 g/mol |
IUPAC-Name |
benzyl 2-piperidin-4-ylacetate;hydrochloride |
InChI |
InChI=1S/C14H19NO2.ClH/c16-14(10-12-6-8-15-9-7-12)17-11-13-4-2-1-3-5-13;/h1-5,12,15H,6-11H2;1H |
InChI-Schlüssel |
ATHZZTANGSNVKU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1CC(=O)OCC2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-Methoxy-3-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B15338026.png)
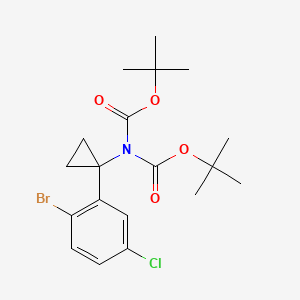
![9-Methoxy-3H-benzo[f]chromen-3-one](/img/structure/B15338030.png)

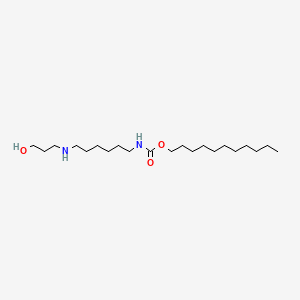
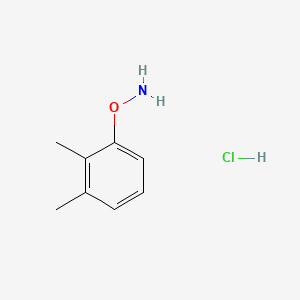
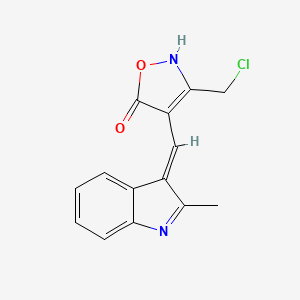

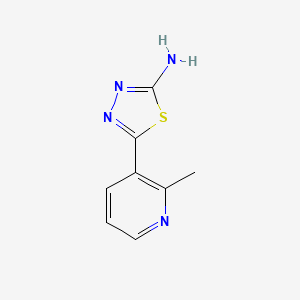



![1,2,4-Trimethyl-1,2,3,4-tetrahydro-benzo-[4,5]furo-[3,2-C]pyridin-8-ylamine tartrate](/img/structure/B15338096.png)
